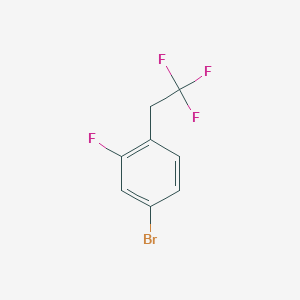

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene

Description

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring bromo, fluoro, and trifluoroethyl substituents. The trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic and steric properties. This structure is relevant in pharmaceutical and agrochemical research, where fluorinated aromatics are prized for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXVFMUKWEDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20710492 | |

| Record name | 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256841-61-8 | |

| Record name | 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1256841-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination of 2-fluoro-1-(2,2,2-trifluoroethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

Scientific Research Applications

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is significantly applied across various scientific disciplines:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules and polymers.

- Biology It is employed in developing bioactive compounds and probes for biological studies.

- Medicine It is utilized in synthesizing pharmaceutical agents, including anti-inflammatory and anticancer drugs.

- Industry It is applied in producing agrochemicals, dyes, and specialty chemicals.

Synthesis and Production

Synthetic Routes and Reaction Conditions: The synthesis typically involves halogenating benzene derivatives, commonly the bromination of 2-fluoro-1-(2,2,2-trifluoroethyl)benzene using bromine or N-bromosuccinimide (NBS) with a catalyst like iron or aluminum chloride.

Industrial Production Methods: Industrial production may involve continuous flow reactors for consistent reaction conditions and improved efficiency. Advanced purification techniques like distillation and recrystallization ensure the removal of impurities and by-products.

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with potential in medicinal chemistry and material science. The presence of bromine and fluorine enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Its biological activity is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.

Physicochemical Properties

Key properties of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene include:

- Molecular Formula : C8H5BrF4

- Molecular Weight : 255.03 g/mol

- CAS Number : 1256841-61-8

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogues

Key Observations :

- The trifluoroethyl group increases molecular weight and density compared to non-fluorinated analogues.

- Bromine and fluorine substituents elevate boiling points due to increased polarity and molecular weight.

- Trifluoromethoxy (-OCF₃) and trifluoroethoxy (-OCF₂CF₃) groups introduce greater steric bulk and electron-withdrawing effects than -CH₂CF₃ .

Key Observations :

- Copper-catalyzed methods (e.g., general procedures B/C in ) achieve moderate to high yields (46–81%) for trifluoroethylarenes.

- Electron-withdrawing groups (e.g., -Br, -F) may slow electrophilic substitution but enhance stability in radical or nucleophilic reactions .

Electronic and Steric Effects

Biological Activity

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with significant potential in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5BrF4

- Molecular Weight : 255.03 g/mol

- CAS Number : 1256841-61-8

The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the trifluoroethyl group. The presence of these halogens enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.

- Cell Membrane Permeability : The trifluoroethyl group enhances the compound's ability to cross cell membranes, facilitating its interaction with intracellular targets.

- Halogen Bonding : The presence of halogen atoms allows for unique interactions that can stabilize binding with specific proteins or receptors, which is critical in drug design .

Medicinal Chemistry

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene has been explored for its potential in developing pharmaceutical agents. Some key areas of research include:

- Anti-inflammatory Agents : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

- Anticancer Activity : Research indicates that halogenated compounds can interact with proteins regulating cell growth and apoptosis, making them candidates for anticancer drug development .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its unique structure allows for the development of herbicides and pesticides that are more effective due to enhanced biological activity against target pests .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene:

- Study on Enzyme Inhibition : A study demonstrated that similar fluorinated compounds could inhibit enzymes critical for cancer cell metabolism, suggesting potential applications in cancer therapeutics .

- Toxicological Assessments : Interaction studies have shown that compounds with similar structures may exhibit varying degrees of toxicity depending on their specific substituents and functional groups. Understanding these interactions is crucial for assessing safety profiles in drug development.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing bioactive molecules that target specific biological pathways, enhancing the efficacy of therapeutic agents .

Comparative Analysis

To better understand the uniqueness of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene compared to other related compounds, a comparative table is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-5-fluoro-2-(trifluoromethoxy)benzene | C8H4BrF5O | Contains trifluoromethoxy instead of trifluoroethyl |

| 4-Bromo-3-fluorobenzaldehyde | C7H4BrF | Lacks trifluorinated ethyl group; contains an aldehyde |

| 4-Bromo-3-fluorophenol | C6H4BrF | Contains a hydroxyl group instead of a trifluoroethyl ether |

The distinct combination of bromine and fluorine substituents along with the trifluoroethyl moiety significantly alters reactivity and potential applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination and trifluoroethylation of fluorinated benzene derivatives. For example, bromination of a fluorobenzene precursor using NBS (N-bromosuccinimide) under radical initiation can selectively introduce bromine at the para position . Subsequent trifluoroethylation may employ nucleophilic substitution with 2,2,2-trifluoroethyl iodide in the presence of a base like KOH, with DMF as a solvent at 80°C. Yield optimization requires precise stoichiometry and inert atmosphere conditions to minimize side reactions . Purity (>95%) is confirmed via GC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments, distinguishing between aromatic F (δ ~ -110 ppm) and trifluoroethyl F (δ ~ -65 ppm) .

- ¹H NMR : Confirms substitution patterns (e.g., aromatic protons adjacent to Br and CF₃CH₂ groups) .

- GC-MS/HPLC : Quantifies purity and detects trace impurities (e.g., residual solvents or unreacted intermediates) .

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoroethyl group on the benzene ring .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the electronic properties and reactivity of the benzene ring in cross-coupling reactions?

- Methodological Answer : The -CF₂CF₃ group exerts strong electron-withdrawing effects via inductive polarization, activating the ring for electrophilic substitution at the ortho/para positions relative to bromine. This enhances reactivity in Suzuki-Miyaura couplings with arylboronic acids, where Pd(PPh₃)₄ catalyzes coupling at 80–100°C in THF/water. Kinetic studies show accelerated transmetallation rates compared to non-fluorinated analogs . Side reactions (e.g., protodeboronation) are mitigated by optimizing base strength (e.g., Na₂CO₃ vs. CsF) .

Q. What strategies resolve contradictions in purity assessments between GC and HPLC for this compound?

- Methodological Answer : Discrepancies arise due to differing detection limits (e.g., GC may miss non-volatile impurities). Cross-validate using:

- HPLC with UV/ELSD detection : Quantifies non-volatile byproducts (e.g., brominated dimers).

- Elemental analysis : Verifies Br/F stoichiometry (±0.3% error margin) .

- TGA-MS : Identifies thermal decomposition products, ensuring stability under storage conditions .

Q. What are the biological implications of this compound’s logP and solubility profiles in medicinal chemistry research?

- Methodological Answer : The trifluoroethyl group lowers logP (predicted ~2.8) compared to alkyl analogs, enhancing aqueous solubility. This is critical for bioavailability in drug discovery. Solubility in DMSO (>50 mM) and PBS (<0.1 mM) is assessed via nephelometry. Molecular dynamics simulations reveal that the CF₃CH₂ moiety stabilizes hydrophobic interactions with protein binding pockets (e.g., kinase targets) .

Safety and Handling

Q. What safety protocols are recommended for handling 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.